molecular formula C20H23N3O3 B7099473 methyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]propanoate

methyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]propanoate

Cat. No.: B7099473
M. Wt: 353.4 g/mol
InChI Key: HZPLBBAMFQRJJR-UHFFFAOYSA-N
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Description

Methyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]propanoate is a complex organic compound that features a naphthalene ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]propanoate typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of reactions including amination, acylation, and esterification to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]propanoate can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which methyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]propanoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]butanoate
  • Ethyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]propanoate

Uniqueness

Methyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene ring and a pyridine ring, along with the specific functional groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-[5-[(2-amino-3,4-dihydro-1H-naphthalene-2-carbonyl)amino]pyridin-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-26-18(24)7-6-14-10-17(13-22-12-14)23-19(25)20(21)9-8-15-4-2-3-5-16(15)11-20/h2-5,10,12-13H,6-9,11,21H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPLBBAMFQRJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CN=C1)NC(=O)C2(CCC3=CC=CC=C3C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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